3,5-Dimethoxybenzoylchlorid

Übersicht

Beschreibung

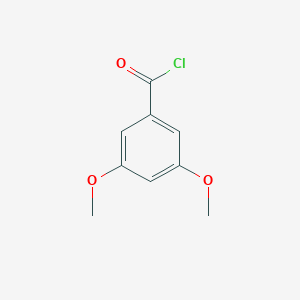

3,5-Dimethoxybenzoyl chloride is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoyl chloride, where two methoxy groups are substituted at the 3 and 5 positions of the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethoxybenzoyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: Utilized in the synthesis of drug molecules and active pharmaceutical ingredients.

Material Science: Employed in the preparation of polymers and advanced materials.

Chemical Kinetics: Studied for its reaction mechanisms and kinetics in various solvents

Wirkmechanismus

Target of Action

3,5-Dimethoxybenzoyl chloride is a chemical compound used as an intermediate in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture. It is often used to introduce the 3,5-dimethoxybenzoyl functional group into a molecule, which can then undergo further reactions .

Mode of Action

The mode of action of 3,5-Dimethoxybenzoyl chloride involves its reaction with other compounds in the presence of a catalyst. For example, it undergoes an addition reaction with 4,4-dimethyl-2-pentyne in the presence of AlCl3 via a 1,2-methyl shift . This reaction allows the 3,5-dimethoxybenzoyl group to be added to the target molecule .

Biochemical Pathways

Instead, it is used in laboratory settings to facilitate the synthesis of more complex organic compounds .

Pharmacokinetics

Like other benzoyl chlorides, it is likely to be rapidly metabolized and excreted if ingested or absorbed into the body .

Result of Action

The primary result of the action of 3,5-Dimethoxybenzoyl chloride is the formation of new organic compounds. By reacting with other molecules and introducing the 3,5-dimethoxybenzoyl group, it enables the synthesis of a wide variety of chemical structures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybenzoyl chloride can be synthesized from 3,5-dimethoxybenzoic acid. The common method involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 50°C) for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of 3,5-dimethoxybenzoyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dimethoxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Addition Reactions: It can undergo addition reactions with alkynes in the presence of catalysts like aluminum chloride (AlCl3).

Hydrolysis: It hydrolyzes in the presence of water to form 3,5-dimethoxybenzoic acid.

Common Reagents and Conditions:

Thionyl Chloride (SOCl2): Used in the synthesis from 3,5-dimethoxybenzoic acid.

Aluminum Chloride (AlCl3): Used as a catalyst in addition reactions.

Water: Used in hydrolysis reactions.

Major Products Formed:

Amides and Esters: Formed from substitution reactions with amines and alcohols.

3,5-Dimethoxybenzoic Acid: Formed from hydrolysis.

Vergleich Mit ähnlichen Verbindungen

3,4-Dimethoxybenzoyl Chloride: Similar structure but with methoxy groups at the 3 and 4 positions.

3,5-Dimethylbenzoyl Chloride: Similar structure but with methyl groups instead of methoxy groups.

3,5-Dimethoxybenzoic Acid: The acid form of 3,5-dimethoxybenzoyl chloride.

Uniqueness: 3,5-Dimethoxybenzoyl chloride is unique due to the presence of methoxy groups at the 3 and 5 positions, which significantly influence its chemical reactivity and properties. The electron-donating effect of the methoxy groups enhances its reactivity in nucleophilic substitution and addition reactions compared to its analogs .

Biologische Aktivität

3,5-Dimethoxybenzoyl chloride (CAS No. 17213-57-9) is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₉ClO₃

- Molecular Weight : 200.62 g/mol

- Appearance : Slightly yellow to brown crystalline powder

- Melting Point : 46 - 48 °C

- Boiling Point : 115 - 118 °C at 0.4 mmHg

3,5-Dimethoxybenzoyl chloride acts primarily as an acylating agent, which can modify biological molecules such as proteins and nucleic acids. The presence of two methoxy groups enhances its lipophilicity, potentially facilitating its interaction with cellular membranes and biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 3,5-Dimethoxybenzoyl chloride exhibit antimicrobial activity. A study on benzoyl chlorides demonstrated that modifications in the benzene ring structure can enhance their antibacterial efficacy against various pathogens. The introduction of methoxy groups may further increase this activity by altering the compound's electronic properties and hydrophobicity .

Anticancer Activity

Preliminary studies suggest that 3,5-Dimethoxybenzoyl chloride may possess anticancer properties. For instance, related compounds have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The exact pathways remain under investigation, but it is hypothesized that the compound may interfere with key signaling pathways involved in cancer progression .

Enzyme Inhibition

3,5-Dimethoxybenzoyl chloride has been evaluated for its potential as an enzyme inhibitor. In particular, studies have focused on its ability to inhibit certain proteases that are crucial for cancer cell metastasis. The structural features of the compound allow it to fit into the active sites of these enzymes, thereby blocking their activity and preventing tumor spread .

Case Studies and Research Findings

-

Study on Antibacterial Activity :

- A comparative study assessed the antibacterial effects of various benzoyl chlorides, including 3,5-Dimethoxybenzoyl chloride.

- Results indicated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.

-

Anticancer Mechanisms :

- In vitro assays demonstrated that 3,5-Dimethoxybenzoyl chloride could induce apoptosis in human breast cancer cells.

- Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.

-

Enzymatic Studies :

- Research on enzyme kinetics showed that 3,5-Dimethoxybenzoyl chloride effectively inhibited serine proteases involved in tumor invasion.

- IC50 values were determined, showing potent inhibition at low micromolar concentrations.

Safety and Toxicology

While exploring the biological activities of 3,5-Dimethoxybenzoyl chloride, safety considerations are paramount due to its corrosive nature. It is classified as a skin and eye irritant and requires careful handling in laboratory settings . Toxicological assessments are necessary to determine safe exposure levels and potential long-term effects.

Eigenschaften

IUPAC Name |

3,5-dimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHPLWDYWAKYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938094 | |

| Record name | 3,5-Dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17213-57-9 | |

| Record name | 3,5-Dimethoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17213-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017213579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17213-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence and position of methoxy groups influence the reactivity of 3,5-dimethoxybenzoyl chloride?

A1: The reactivity of 3,5-dimethoxybenzoyl chloride is significantly influenced by the inductive and resonance effects of the two methoxy substituents. Research suggests that in the absence of a para-methoxy substituent, the inductive effect of the two meta-methoxy groups dominates [, ]. This effect leads to a dual reaction mechanism during solvolysis, with the pathway (unimolecular or bimolecular) depending on the solvent's electrophilic/nucleophilic character []. Comparatively, the presence of a para-methoxy substituent, as in 3,4-dimethoxybenzoyl chloride, results in a predominant resonance effect, favoring a unimolecular solvolysis pathway []. Theoretical calculations using Density Functional Theory (DFT) support these observations, revealing a higher activation energy for the fragmentation of the 3,5-dimethoxybenzoyl chloride radical anion compared to the 2,6-dimethoxybenzoyl chloride isomer []. This difference highlights the impact of methoxy group positioning on reactivity.

Q2: How can computational chemistry be used to understand the reactivity of 3,5-dimethoxybenzoyl chloride?

A2: Computational methods, particularly DFT calculations, provide valuable insights into the reactivity of 3,5-dimethoxybenzoyl chloride []. By studying the energy of frontier molecular orbitals (specifically the LUMO), researchers can estimate electron affinities and predict the ease of radical anion formation []. Furthermore, analyzing the spin density distribution and calculating the activation energy (Ea) for C(O)Cl bond fragmentation in the radical anion helps explain the observed reactivity differences between isomers []. This information is crucial for understanding the reaction mechanism and predicting the outcomes of reactions involving 3,5-dimethoxybenzoyl chloride.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.